molecular formula C11H12ClNO3 B1344695 2-Chloro-5-morpholin-4-yl-benzoic acid CAS No. 869949-38-2

2-Chloro-5-morpholin-4-yl-benzoic acid

Cat. No.: B1344695
CAS No.: 869949-38-2
M. Wt: 241.67 g/mol
InChI Key: FISJSUZGOVGUPH-UHFFFAOYSA-N
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Description

2-Chloro-5-morpholin-4-yl-benzoic acid is an organic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted benzene ring and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzoic acid with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-morpholin-4-yl-benzoic acid may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-5-morpholin-4-yl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-morpholin-4-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJSUZGOVGUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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